molecular formula C17H18N4S B4924657 2,6-diamino-4-(2,3,5,6-tetramethylphenyl)-4H-thiopyran-3,5-dicarbonitrile

2,6-diamino-4-(2,3,5,6-tetramethylphenyl)-4H-thiopyran-3,5-dicarbonitrile

Cat. No. B4924657
M. Wt: 310.4 g/mol
InChI Key: GHNVOUDFNDESLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-diamino-4-(2,3,5,6-tetramethylphenyl)-4H-thiopyran-3,5-dicarbonitrile, commonly known as DAPTA, is a small molecule that has gained significant attention in scientific research due to its remarkable biological properties. DAPTA is a thiopyran derivative that has been synthesized through a multi-step process, and its unique chemical structure has made it an attractive candidate for various research applications.

Mechanism of Action

DAPTA's mechanism of action involves its ability to selectively bind to the CD4 receptor on the surface of T cells. This binding prevents the interaction between the CD4 receptor and the HIV virus, thereby inhibiting viral entry into the host cell. DAPTA's specificity for the CD4 receptor makes it a promising candidate for HIV therapy, as it does not affect other immune cells.
Biochemical and Physiological Effects:
DAPTA has been shown to have minimal toxicity and no adverse effects on immune function. It has been demonstrated to be highly selective for the CD4 receptor and has a long half-life in vivo. DAPTA's ability to selectively bind to the CD4 receptor makes it an attractive candidate for HIV therapy, as it has the potential to inhibit viral entry and replication without affecting other immune functions.

Advantages and Limitations for Lab Experiments

One of the major advantages of using DAPTA in lab experiments is its high specificity for the CD4 receptor, which allows for selective targeting of T cells. DAPTA's long half-life in vivo also makes it an attractive candidate for in vivo studies. However, one limitation of using DAPTA in lab experiments is its relatively high cost, which may limit its accessibility for some researchers.

Future Directions

There are several future directions for DAPTA research, including the development of novel therapeutic agents for HIV, cancer, and autoimmune diseases. Additionally, further studies are needed to investigate the potential of DAPTA as a diagnostic tool for various diseases. The development of new synthetic routes for DAPTA may also lead to improvements in yield and cost-effectiveness, making it more accessible for researchers.
In conclusion, DAPTA is a small molecule that has gained significant attention in scientific research due to its unique biological properties. Its ability to selectively bind to the CD4 receptor on the surface of T cells has made it an attractive candidate for various research applications, including HIV therapy, cancer treatment, and autoimmune disease management. While there are limitations to using DAPTA in lab experiments, its potential for future research and development is promising.

Synthesis Methods

The synthesis of DAPTA involves several steps, including the condensation of two molecules of 2,6-diaminopyridine with 2,3,5,6-tetramethylbenzaldehyde to form an intermediate compound. This intermediate compound is then further reacted with thiophene-2-carbonitrile and trifluoroacetic acid to produce the final product, DAPTA. The synthesis of DAPTA has been optimized to yield high purity and high yield, making it readily available for research purposes.

Scientific Research Applications

DAPTA has been extensively studied for its biological properties, particularly its ability to selectively bind to the CD4 receptor on the surface of T cells. This property has made it an attractive candidate for various research applications, including HIV therapy, cancer treatment, and autoimmune disease management. DAPTA has been shown to inhibit HIV-1 infection by blocking the interaction between the virus and the CD4 receptor, making it a potential therapeutic agent for HIV.

properties

IUPAC Name

2,6-diamino-4-(2,3,5,6-tetramethylphenyl)-4H-thiopyran-3,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-8-5-9(2)11(4)14(10(8)3)15-12(6-18)16(20)22-17(21)13(15)7-19/h5,15H,20-21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNVOUDFNDESLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2C(=C(SC(=C2C#N)N)N)C#N)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5101293

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.